[4-(3,5-dimethylpyrazolyl)phenyl]-N-(methylethyl)carboxamide
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Overview
Description
[4-(3,5-dimethylpyrazolyl)phenyl]-N-(methylethyl)carboxamide is an organic compound that features a pyrazole ring substituted with methyl groups at the 3 and 5 positions, connected to a phenyl ring, which is further linked to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3,5-dimethylpyrazolyl)phenyl]-N-(methylethyl)carboxamide typically involves the following steps:
Formation of 3,5-dimethylpyrazole: This can be achieved by condensing acetylacetone with hydrazine.
Coupling with Phenyl Ring: The 3,5-dimethylpyrazole is then coupled with a phenyl ring through a suitable linker, often using a halogenated phenyl derivative and a base to facilitate the reaction.
Formation of Carboxamide:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[4-(3,5-dimethylpyrazolyl)phenyl]-N-(methylethyl)carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, while the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, [4-(3,5-dimethylpyrazolyl)phenyl]-N-(methylethyl)carboxamide is used as a ligand in coordination chemistry, forming complexes with transition metals .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways .
Medicine
In medicinal chemistry, it is explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties .
Industry
In the industry, it is used in the synthesis of advanced materials, including polymers and nanomaterials .
Mechanism of Action
The mechanism of action of [4-(3,5-dimethylpyrazolyl)phenyl]-N-(methylethyl)carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, inhibiting their activity. The carboxamide group can further enhance binding affinity through additional hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A precursor in the synthesis of the target compound.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A similar pyrazole derivative with different substituents.
Uniqueness
[4-(3,5-dimethylpyrazolyl)phenyl]-N-(methylethyl)carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential therapeutic applications make it a compound of significant interest in various research fields.
Properties
Molecular Formula |
C15H19N3O |
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Molecular Weight |
257.33 g/mol |
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C15H19N3O/c1-10(2)16-15(19)13-5-7-14(8-6-13)18-12(4)9-11(3)17-18/h5-10H,1-4H3,(H,16,19) |
InChI Key |
PHBAVNSDHPUMDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NC(C)C)C |
Origin of Product |
United States |
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